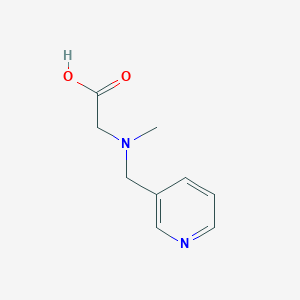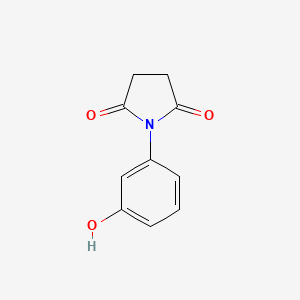
EINECS 264-411-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 264-411-9 is a bicyclic amine compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 264-411-9 typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Amine Introduction: Introduction of the amine group via reductive amination or other suitable methods.
Functional Group Modifications: Adjustments to the functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 264-411-9 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, EINECS 264-411-9 can be used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry
In industry, it may be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of EINECS 264-411-9 would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The pathways involved would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other bicyclic amines or structurally related molecules. Examples could be:
Bicyclo(3.1.1)heptane derivatives: Compounds with similar bicyclic structures.
Dimethylbicyclo compounds: Compounds with similar dimethyl substitutions.
Uniqueness
The uniqueness of EINECS 264-411-9 lies in its specific stereochemistry and functional groups, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
63682-97-3 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
(1R,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine |
InChI |
InChI=1S/C9H17N/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8H,3-5,10H2,1-2H3/t6-,7-,8-/m0/s1 |
Clave InChI |
VFQYFRUGGATHGJ-FXQIFTODSA-N |
SMILES |
CC1(C2CCC(C1C2)N)C |
SMILES isomérico |
CC1([C@H]2CC[C@@H]([C@@H]1C2)N)C |
SMILES canónico |
CC1(C2CCC(C1C2)N)C |
Key on ui other cas no. |
63682-97-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted](/img/structure/B1623449.png)



